(S)-1-benzyl-3-methylaminopyrrolidine

Chiral Purity Optical Rotation Stereoselective Synthesis

(S)-1-benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) is a chiral N-benzyl-N-methyl-3-aminopyrrolidine derivative with molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. This compound serves as a key chiral building block and pharmaceutical intermediate, featuring a defined (S)-stereochemistry at the 3-position of the pyrrolidine ring.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 169749-99-9
Cat. No. B066764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-benzyl-3-methylaminopyrrolidine
CAS169749-99-9
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCNC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1
InChIKeyUEAYAIWNQQWSBK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) Chiral Pyrrolidine Building Block Technical Baseline


(S)-1-benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) is a chiral N-benzyl-N-methyl-3-aminopyrrolidine derivative with molecular formula C12H18N2 and a molecular weight of 190.28 g/mol [1]. This compound serves as a key chiral building block and pharmaceutical intermediate, featuring a defined (S)-stereochemistry at the 3-position of the pyrrolidine ring . Its structural motif is central to the synthesis of bioactive benzamide neuroleptics, where the cyclic 1-benzyl-3-aminopyrrolidine scaffold confers enhanced potency relative to linear analogues [2].

Why (S)-1-benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) Cannot Be Substituted with Racemates or R-Enantiomers in Chiral Synthesis


Substitution of (S)-1-benzyl-3-methylaminopyrrolidine with racemic mixtures or the (R)-enantiomer is precluded by the strict stereochemical requirements of downstream chiral drug synthesis. The cyclic 1-benzyl-3-aminopyrrolidine scaffold demonstrates significantly enhanced neuroleptic activity compared to linear benzamide analogues, with the stereochemistry at the pyrrolidine 3-position directly influencing pharmacological outcomes [1]. The (S)-enantiomer exhibits a specific rotation of +2.8° to +3.2° (c=10, EtOH), while the (R)-enantiomer rotates -2.8° to -3.2° under identical conditions, confirming distinct optical properties . Generic substitution with non-chiral or opposite enantiomer intermediates would alter the stereochemical course of subsequent reactions, compromising both yield and enantiomeric excess of final drug substances .

Quantitative Differentiation Evidence for (S)-1-benzyl-3-methylaminopyrrolidine (CAS 169749-99-9)


Absolute Stereochemistry and Optical Rotation: (S)- vs. (R)-Enantiomer Differentiation

The (S)-enantiomer of 1-benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) exhibits a specific optical rotation of +2.8° to +3.2° (c=10, EtOH, 20°C), while the (R)-enantiomer (CAS 144043-17-4) rotates -2.8° to -3.2° under identical conditions . This difference in optical rotation directly reflects the distinct spatial arrangement of substituents around the chiral center and enables unambiguous identification and quality control of the desired (S)-enantiomer.

Chiral Purity Optical Rotation Stereoselective Synthesis

Chiral Purity: Enantiomeric Excess of Commercial (S)-1-benzyl-3-methylaminopyrrolidine

Commercially available (S)-1-benzyl-3-methylaminopyrrolidine is supplied with a minimum chiral purity of ≥98% enantiomeric excess (ee) as determined by GC analysis . This high level of stereochemical integrity ensures that the (S)-enantiomer comprises at least 99% of the chiral content, minimizing contamination by the undesired (R)-enantiomer.

Chiral Purity Enantiomeric Excess Quality Control

Synthetic Utility: Cyclic 1-Benzyl-3-aminopyrrolidine Scaffold vs. Linear Benzamide Analogues

Benzamide derivatives of 1-benzyl-3-aminopyrrolidine demonstrate superior neuroleptic activity compared to linear N,N-disubstituted ethylenediamine analogues. Specifically, cyclic benzamides derived from the 1-benzyl-3-aminopyrrolidine scaffold were more active than corresponding linear benzamides in inhibiting apomorphine-induced stereotyped behavior in rats [1]. The most potent compound, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2), was 13 times more potent than haloperidol and 408 times more potent than metoclopramide [1].

Neuroleptic Activity Structure-Activity Relationship Cyclic vs. Linear Scaffold

Synthetic Access: Established Reduction Protocol from Boc-Protected Precursor

A documented synthetic route to (S)-1-benzyl-3-methylaminopyrrolidine involves reduction of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine with lithium aluminum hydride (LiAlH4) in tetrahydrofuran under reflux for 4 hours [1]. This method provides a reproducible, scalable approach to the free amine, which can be further derivatized without the need for complex chiral resolution steps.

Synthetic Route Reduction Intermediate Preparation

High-Impact Research and Industrial Application Scenarios for (S)-1-benzyl-3-methylaminopyrrolidine (CAS 169749-99-9)


Synthesis of Chiral Benzamide Neuroleptics (e.g., YM-09151-2 Analogues)

Utilize (S)-1-benzyl-3-methylaminopyrrolidine as a chiral amine building block to construct the 1-benzyl-3-aminopyrrolidine scaffold present in potent benzamide neuroleptics. Cyclic benzamides derived from this scaffold exhibit 13- to 408-fold greater potency than haloperidol and metoclopramide, respectively, in apomorphine-induced stereotypy models . The defined (S)-stereochemistry at the pyrrolidine 3-position is critical for maintaining the desired pharmacological profile.

Asymmetric Synthesis of Chiral Amine-Containing Drug Candidates

Employ (S)-1-benzyl-3-methylaminopyrrolidine as a chiral auxiliary or chiral pool starting material in asymmetric synthesis. Its high enantiomeric excess (≥98% ee) and well-defined optical rotation (+2.8° to +3.2°) ensure that stereochemical information is reliably transferred to downstream products [1]. This is particularly valuable in the preparation of enantiopure 3-aminopyrrolidine derivatives for CNS drug discovery.

Quality Control Reference Standard for Chiral Purity Assessment

Use (S)-1-benzyl-3-methylaminopyrrolidine as a reference standard for chiral HPLC or GC method development. The compound's distinct optical rotation and chromatographic profile enable accurate determination of enantiomeric excess in reaction mixtures and final products . Its availability in high purity (≥98% GC, ≥98% ee) makes it suitable for calibration and validation purposes.

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